molecular formula C7H9NO5S B14128927 {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid CAS No. 1018168-21-2

{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid

Cat. No.: B14128927
CAS No.: 1018168-21-2
M. Wt: 219.22 g/mol
InChI Key: STXKVDOPKNVQKU-UHFFFAOYSA-N
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Description

{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is a compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions . The acetic acid moiety is often introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazole compounds.

Mechanism of Action

The mechanism of action of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The acetic acid moiety can participate in acid-base interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is unique due to the presence of the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in different fields.

Properties

CAS No.

1018168-21-2

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]acetic acid

InChI

InChI=1S/C7H9NO5S/c1-5-2-6(8-13-5)3-14(11,12)4-7(9)10/h2H,3-4H2,1H3,(H,9,10)

InChI Key

STXKVDOPKNVQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CS(=O)(=O)CC(=O)O

Origin of Product

United States

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